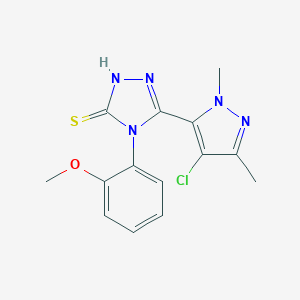

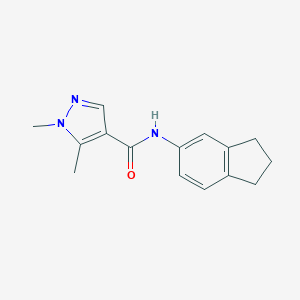

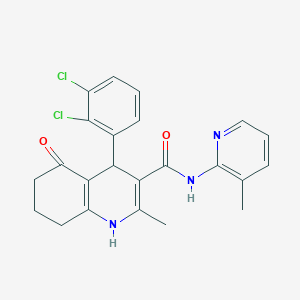

![molecular formula C18H13NS B280481 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)

3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole (DPP) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It belongs to the family of pyrrolo[2,1-b][1,3]thiazole derivatives, which have shown promising results in various fields such as medicinal chemistry, material science, and organic electronics.

Mechanism of Action

The mechanism of action of 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole is not fully understood, but it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases, which are involved in cell signaling pathways. This compound has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects, depending on the target and concentration. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, by targeting specific signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant effects, by modulating the production of cytokines and reactive oxygen species. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of neuropathic pain and arthritis, by targeting ion channels and inflammatory mediators.

Advantages and Limitations for Lab Experiments

3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. This compound can also be easily synthesized in large quantities, using standard laboratory equipment and procedures. However, this compound has some limitations, such as its low water solubility, which can limit its use in biological assays. This compound can also be sensitive to light and air, which can affect its stability and reactivity.

Future Directions

There are several future directions for the research and development of 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole-based materials and compounds. One direction is the synthesis of new this compound derivatives with improved properties, such as higher solubility, stability, and specificity for biological targets. Another direction is the application of this compound-based materials in emerging fields, such as artificial intelligence, quantum computing, and biotechnology. This compound-based materials have shown potential for use in these fields, due to their unique electronic and optical properties. Finally, the development of new methods for the synthesis and characterization of this compound-based materials will be critical for advancing our understanding of their properties and potential applications.

Synthesis Methods

The synthesis of 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole involves the condensation of 2-aminobenzonitrile and 2-bromothiophene in the presence of a base and a palladium catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a palladium complex and subsequent cyclization to form the final product. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and bioimaging. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting materials with high charge carrier mobility and stability. In photovoltaics, this compound-based materials have shown promising results as electron acceptors in organic solar cells, due to their ability to absorb light in the visible and near-infrared regions. In bioimaging, this compound derivatives have been used as fluorescent probes for the detection of biomolecules and cellular structures.

Properties

Molecular Formula |

C18H13NS |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

3,6-diphenylpyrrolo[2,1-b][1,3]thiazole |

InChI |

InChI=1S/C18H13NS/c1-3-7-14(8-4-1)16-11-18-19(12-16)17(13-20-18)15-9-5-2-6-10-15/h1-13H |

InChI Key |

OVPZCIWZZPOYLC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN3C(=C2)SC=C3C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=C2)SC=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

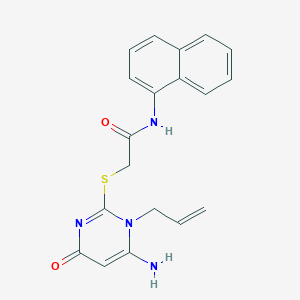

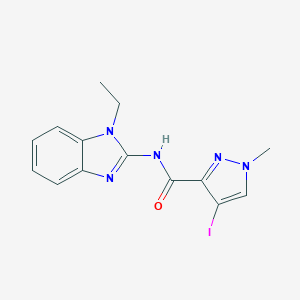

![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)

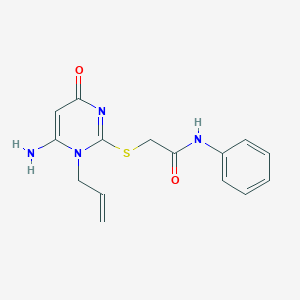

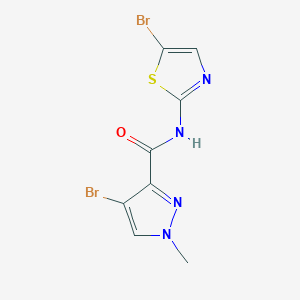

![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

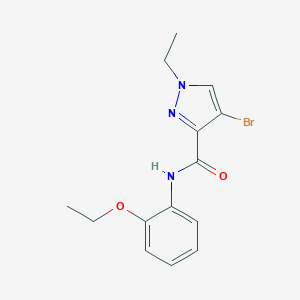

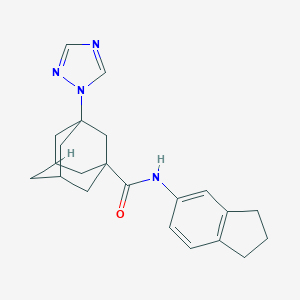

![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)

![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)

![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)